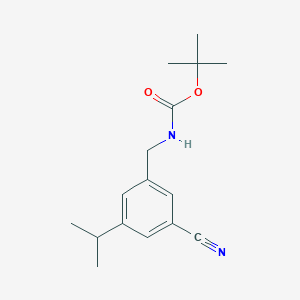

tert-Butyl 3-cyano-5-isopropylbenzylcarbamate

Description

Systematic Nomenclature and Structural Identification

The compound is systematically named tert-butyl N-[(3-cyano-5-propan-2-ylphenyl)methyl]carbamate, reflecting its IUPAC classification. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₂₂N₂O₂ |

| Molecular weight | 274.36 g/mol |

| SMILES | CC(C)C₁=CC(=CC(=C₁)C#N)CNC(=O)OC(C)(C)C |

| InChIKey | APCYRLZNISOVJX-UHFFFAOYSA-N |

The benzylcarbamate core is substituted at the 3- and 5-positions with cyano (-CN) and isopropyl (-CH(CH₃)₂) groups, respectively. The tert-butyloxycarbonyl (Boc) group at the nitrogen atom enhances steric protection and modulates reactivity.

Historical Context in Carbamate Chemistry Research

Carbamates gained prominence in the 19th century with the isolation of physostigmine, a natural methyl carbamate. The development of synthetic carbamates accelerated in the mid-20th century, driven by their utility in peptide synthesis and drug design. The Boc group, introduced in the 1950s, became a cornerstone for amine protection due to its acid-labile properties. This compound emerged from efforts to diversify carbamate scaffolds for applications in medicinal chemistry and agrochemicals, as evidenced by patents detailing its synthetic routes.

Position Within Benzylcarbamate Derivative Classifications

This compound belongs to the N-benzylcarbamate subclass, characterized by a benzyl group attached to the carbamate nitrogen. Subclasses are further defined by substituents:

- Electron-withdrawing groups (e.g., -CN): Enhance stability and influence resonance properties.

- Alkyl substituents (e.g., isopropyl): Improve lipophilicity and modulate steric effects.

Comparative analysis with related derivatives:

Properties

IUPAC Name |

tert-butyl N-[(3-cyano-5-propan-2-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11(2)14-7-12(9-17)6-13(8-14)10-18-15(19)20-16(3,4)5/h6-8,11H,10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCYRLZNISOVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C#N)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Buchwald-Hartwig Type Coupling

- A notable method involves the reaction of an aryl halide precursor bearing cyano and isopropyl substituents with tert-butyl carbazate under copper-catalyzed conditions.

- The reaction uses copper iodide as the catalyst, cesium carbonate as a base, and 1,10-phenanthroline as a ligand in dry DMF solvent at approximately 80°C.

- This method yields the tert-butyl carbamate derivative in moderate to good yields (~70%) with good selectivity.

Reaction Conditions Summary:

| Reagents/Conditions | Details |

|---|---|

| Aryl halide precursor | 3-cyano-5-isopropyl substituted benzyl halide |

| Carbamate source | tert-Butyl carbazate (2 equiv) |

| Catalyst | CuI (1 equiv) |

| Base | Cs2CO3 (1.2 equiv) |

| Ligand | 1,10-Phenanthroline (10 mol%) |

| Solvent | Dry DMF |

| Temperature | 80°C |

| Reaction time | ~0.5 hours |

| Yield | ~70% |

Alternative Synthetic Routes

While direct literature on this compound is limited, related carbamate syntheses often employ:

- Nucleophilic substitution of benzyl halides with tert-butyl carbamate salts.

- Protection of amines using tert-butyl chloroformate under basic conditions.

- Reduction and oxidation steps to introduce or modify substituents before carbamate formation.

The choice of method depends on the availability of starting materials and desired purity.

Research Findings and Analysis

- The copper-catalyzed coupling method is favored for its mild conditions, moderate reaction times, and environmentally benign reagents compared to older methods involving harsher conditions or pyrophoric reagents.

- IR and NMR spectroscopy confirm the presence of carbamate (C=O stretch ~1720 cm^-1), cyano (C≡N stretch ~2216 cm^-1), and aromatic substituents.

- The method allows selective formation of the carbamate without affecting the cyano or isopropyl groups, demonstrating good chemoselectivity.

Comparative Data Table of Preparation Methods

Notes on Green and Cost-Effective Processes

- Recent advances in green chemistry emphasize minimizing hazardous reagents and solvents.

- Copper-catalyzed methods use relatively low toxicity catalysts and bases, aligning with eco-friendly synthesis goals.

- Avoidance of pyrophoric reagents such as methoxydiethylborane (used in other unrelated syntheses) improves safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyano-5-isopropylbenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the tert-butyl group , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to amines or other reduced forms.

Scientific Research Applications

tert-Butyl 3-cyano-5-isopropylbenzylcarbamate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.

Industry: Used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-cyano-5-isopropylbenzylcarbamate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the cyano group can participate in various chemical transformations. The isopropylbenzylcarbamate moiety can interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally analogous compound to tert-Butyl 3-cyano-5-isopropylbenzylcarbamate is tert-Butyl 3-cyano-5-methylbenzylcarbamate (CAS: MFCD31561269). Key differences arise from the substituent at the 5-position:

¹ Molecular weight calculated by replacing methyl (-15 g/mol) with isopropyl (-43 g/mol).

² Inferred from increased molecular weight and branching.

Research Findings and Limitations

- Evidence for Methyl Analog: Studies on tert-Butyl 3-cyano-5-methylbenzylcarbamate highlight its role as a versatile building block in synthesizing bioactive molecules, leveraging its cyano group for further functionalization .

- Gaps for Isopropyl Analog : Direct comparative data are scarce, but structural analogies suggest that the isopropyl variant may trade reactivity for selectivity in drug design or enhance material durability.

Biological Activity

Tert-butyl 3-cyano-5-isopropylbenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties, including pharmacodynamics, pharmacokinetics, and toxicological profiles, is crucial for evaluating its applicability in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.36 g/mol. The structure features a tert-butyl group, a cyano group, and a carbamate moiety, which are known to influence the compound's biological activity.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the cyano group, which enhances lipophilicity and membrane permeability.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, although detailed studies are required to confirm these interactions.

- Cytotoxicity : In vitro assays indicate that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways.

Toxicological Profile

Toxicity assessments have revealed that the compound exhibits moderate toxicity in mammalian cell lines, necessitating further investigation into its safety profile for potential therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The results indicated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study against human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxic effects with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The proposed mechanism for the biological activity of this compound includes:

- Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, potentially disrupting cellular integrity.

- Enzyme Interaction : The cyano group may facilitate binding to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Apoptosis Induction : Evidence suggests that treatment with this compound may lead to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 3-cyano-5-isopropylbenzylcarbamate with high purity and yield?

- Methodological Answer : Synthesis requires careful selection of protecting groups and reaction conditions. For carbamates, the tert-butyl carbamate (Boc) group is often introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using DMAP or DIEA as catalysts). For example, refluxing in tetrahydrofuran (THF) with DIEA at 60°C for extended periods (~60 hours) can improve yield . Purification via column chromatography or recrystallization (using ethyl acetate/hexane mixtures) is critical to achieve ≥98% purity. Monitoring reaction progress by TLC or HPLC is advised to optimize intermediate steps .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess thermal, light, and moisture sensitivity. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC analysis can identify decomposition products. For tert-butyl derivatives, hydrolysis under acidic conditions is a key degradation pathway. Storage at 0–6°C in airtight, amber glass vials with desiccants (e.g., silica gel) is recommended to minimize Boc group cleavage .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. The tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the carbamate carbonyl resonates at ~155–160 ppm in ¹³C NMR. IR spectroscopy can confirm the presence of cyano (~2240 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) groups. Cross-validation with computational methods (e.g., DFT-optimized structures) enhances accuracy .

Advanced Research Questions

Q. How can dynamic NMR and computational modeling resolve conformational ambiguities in this compound?

- Methodological Answer : Low-temperature NMR (e.g., –40°C in CD₂Cl₂) can slow molecular rotation, revealing axial/equatorial conformers of the tert-butyl group. For example, splitting of tert-butyl signals in ¹H NMR indicates conformational exchange. DFT calculations (B3LYP/6-31G* level) with explicit solvent models (e.g., THF or DCM) predict thermodynamic stability of conformers. Comparing experimental and computed NMR chemical shifts (δ) validates dominant conformations .

Q. What strategies optimize regioselectivity in functionalizing the benzyl ring of this compound?

- Methodological Answer : Electrophilic aromatic substitution (EAS) on the benzyl ring is influenced by the electron-withdrawing cyano and isopropyl groups. Computational Fukui indices (using Gaussian 09) predict reactivity at para positions relative to substituents. Experimental validation via nitration (HNO₃/H₂SO₄) or halogenation (NBS/light) followed by LC-MS analysis identifies dominant products. Steric effects from the tert-butyl group may necessitate microwave-assisted reactions to enhance selectivity .

Q. How do solvent polarity and catalyst choice influence the kinetics of Boc deprotection in this compound?

- Methodological Answer : Boc removal typically uses TFA in dichloromethane (DCM), but kinetics vary with solvent polarity. Time-resolved ¹H NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) quantifies deprotection rates. Alternative catalysts like HCl in dioxane or enzymatic methods (e.g., lipases) offer milder conditions. Arrhenius plots (ln(k) vs. 1/T) derived from variable-temperature experiments (25–60°C) determine activation energies, guiding protocol optimization .

Data Interpretation and Experimental Design

Q. How should researchers analyze contradictory data in the synthesis of this compound derivatives?

- Methodological Answer : Contradictions (e.g., variable yields or unexpected byproducts) require systematic DOE (Design of Experiments). For example, a 2³ factorial design testing temperature (25–60°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF vs. DMF) identifies interactions between variables. ANOVA analysis of HPLC purity data isolates critical factors. Replication (n=3) and control experiments (e.g., omitting catalysts) validate findings .

Q. What computational tools predict the solubility and reactivity of this compound in non-polar solvents?

- Methodological Answer : COSMO-RS (Conductor-like Screening Model for Real Solvents) calculates solubility parameters (δ) and activity coefficients in solvents like hexane or toluene. Molecular dynamics (MD) simulations (e.g., GROMACS) model solute-solvent interactions, predicting aggregation tendencies. Reactivity descriptors (HOMO/LUMO gaps via DFT) forecast susceptibility to oxidation or nucleophilic attack, guiding solvent selection for air-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.